molecular formula C27H27N3O6 B2877204 3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891129-34-3

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2877204
CAS No.: 891129-34-3
M. Wt: 489.528
InChI Key: MVCCXDFOTIVVMP-UHFFFAOYSA-N
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Description

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule built on a privileged chemical scaffold, positioning it as a compound of significant interest for early-stage pharmaceutical research. Its structure incorporates a 1,3,4-oxadiazole core, a heterocycle renowned in medicinal chemistry for its versatile biological activities and its role as a bioisostere for ester and amide functionalities . This central oxadiazole ring is strategically substituted with a 3,4,5-triethoxyphenyl moiety, a substitution pattern often associated with biological activity, and is linked to a 3-phenoxybenzamide group, further enhancing the molecule's potential for diverse target interactions . The primary research value of this compound lies in its potential as a lead structure for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,3,4-oxadiazole scaffold is the subject of intense investigation for its potent antiproliferative effects against a range of cancer cell lines . Researchers are exploring such compounds as inhibitors of critical enzymes and pathways involved in cancer cell proliferation, including thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Concurrently, structurally related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated exceptional in vitro bacteriostatic activity against multidrug-resistant Gram-positive bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . The presence of the terminal phenoxy group is a key feature in many modern drug molecules, as it can be crucial for target binding, influencing π-π stacking interactions with aromatic amino acid residues, and contributing to the overall pharmacokinetic profile of the molecule . Consequently, this compound presents a valuable tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and mechanistic studies aimed at discovering new modes of action against resistant cancers and pathogenic bacteria.

Properties

IUPAC Name

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-11-10-14-21(15-18)35-20-12-8-7-9-13-20/h7-17H,4-6H2,1-3H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCXDFOTIVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a phenoxy group and an oxadiazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer effects, anti-inflammatory properties, and other pharmacological potentials.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C25H30N2O5
Molecular Weight 442.52 g/mol
CAS Number Not available

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study assessing related oxadiazole compounds against multiple cancer cell lines (including SNB-19 and NCI-H460), it was found that these compounds exhibited promising growth inhibition rates (PGI values ranging from 54.68 to 65.12 at concentrations of 10 µM) . These findings suggest that the incorporation of the oxadiazole unit may enhance the anticancer efficacy through mechanisms such as tubulin inhibition.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of oxadiazole derivatives. The compound's structural features allow it to interact with inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation . The mechanism may involve the modulation of NF-kB signaling pathways or direct inhibition of cyclooxygenase (COX) enzymes.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The oxadiazole ring is known for its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It may act on receptors associated with pain and inflammatory responses.

Case Study 1: Anticancer Evaluation

In a recent evaluation of related compounds with similar structures to this compound:

  • Objective : Assess anticancer activity against SNB-19 and NCI-H460 cell lines.
  • Methodology : Compounds were tested at various concentrations using MTT assays.
  • Results : Significant cytotoxicity was observed with IC50 values indicating effective inhibition at low micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties:

  • Objective : Evaluate the effect on pro-inflammatory cytokine production.
  • Methodology : Cells were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
  • Results : A marked reduction in TNF-alpha and IL-6 levels was recorded compared to untreated controls.

Comparison with Similar Compounds

Key Observations :

  • Triethoxyphenyl vs.
  • Benzamide Substitutions: The 3-phenoxy group distinguishes the target compound from sulfamoyl-containing analogs (e.g., LMM5, BB02979), which may exhibit stronger hydrogen-bonding interactions with enzymes .

Antifungal Activity

  • LMM5 and LMM11 : Demonstrated MIC values of 50 μg/mL (LMM5) and 100 μg/mL (LMM11) against C. albicans, linked to thioredoxin reductase inhibition .
  • The triethoxyphenyl group may enhance bioavailability over methoxy/furan substituents .

Enzyme Inhibition

  • 6a () : Inhibits hCA II via sulfonyl and ethylthio groups interacting with active-site residues (e.g., Thr199, Gln92) .
  • D35 (): Binds to AlaDH with moderate affinity, though less potent than N6-methyl adenosine (D30) .
  • Target Compound: The phenoxy group’s electron-rich nature may facilitate π-π stacking with aromatic enzyme residues, but absence of sulfonyl groups could reduce polar interactions .

Physicochemical and Drug-Likeness Properties

  • Lipophilicity (LogP) :
    • The target compound’s triethoxyphenyl group predicts a LogP >4.3 (similar to ’s compound), exceeding Lipinski’s threshold (LogP ≤5) .
    • In contrast, LMM11 (furan substituent) likely has lower LogP, improving solubility but reducing membrane permeability .

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